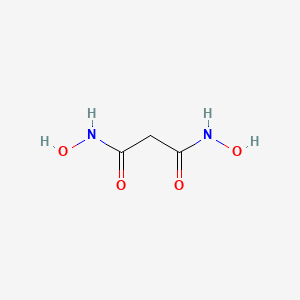
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- is a heterocyclic compound that belongs to the benzotriazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a triazepine ring. The presence of a chlorine atom at the 7th position and an ethyl group at the 4th position further distinguishes this compound. Benzotriazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- typically involves the cyclocondensation of aniline derivatives with nitrile imines. One common method includes the reaction of model anilines with 1,3-dipolar nitrile imines derived from 2-[N’-(1-chloro-2-oxopropylidine)hydrazine]benzoic acid. This reaction yields acyclic amidrazones, which undergo cyclocondensation induced by carbonyldiimidazole (CDI) to form the desired benzotriazepinone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogenation, alkylation, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated benzotriazepinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- involves its interaction with specific molecular targets. For instance, some derivatives of benzotriazepinones have been shown to act as cholecystokinin (CCK) receptor antagonists, inhibiting the growth of certain cancer cells . The compound’s effects are mediated through binding to these receptors and interfering with their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Benzotriazepin-5-one: Another member of the benzotriazepine family with similar structural features.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: An intermediate in the synthesis of Tolvaptan-d7.
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Uniqueness
5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63931-70-4 |
|---|---|
Molekularformel |
C10H10ClN3O |
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
7-chloro-4-ethyl-1H-1,2,4-benzotriazepin-5-one |
InChI |
InChI=1S/C10H10ClN3O/c1-2-14-6-12-13-9-4-3-7(11)5-8(9)10(14)15/h3-6,13H,2H2,1H3 |
InChI-Schlüssel |
IBXXTRWAZITIFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NNC2=C(C1=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


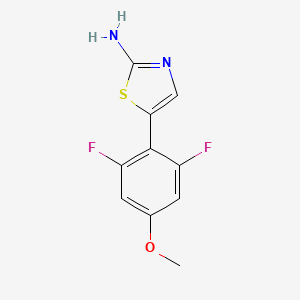


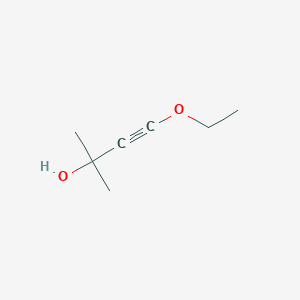
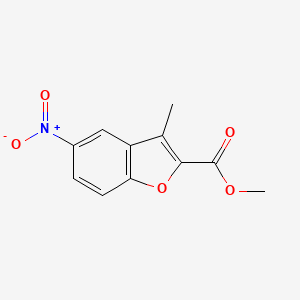

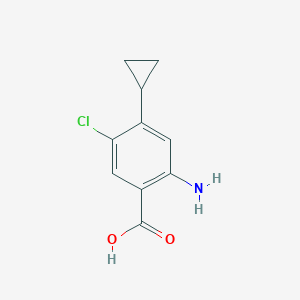
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
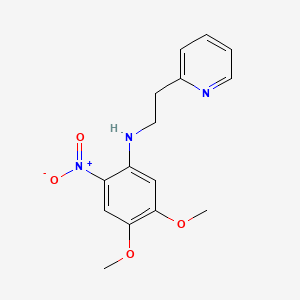
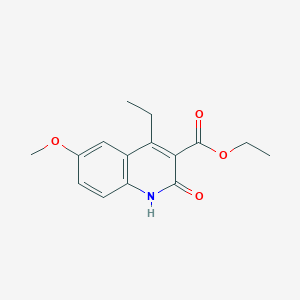
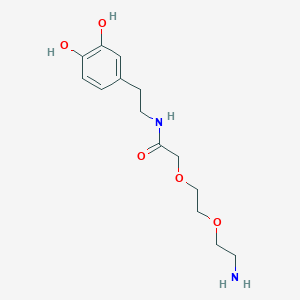
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)

